Methyl 5-bromo-4-ethoxythiophene-3-carboxylate

Palladium cross-coupling Suzuki-Miyaura Reactivity ranking

Procuring thiophene building blocks with mismatched halogen/alkoxy profiles leads to failed cross-couplings or solubility-limited reactions. Methyl 5-bromo-4-ethoxythiophene-3-carboxylate (98%, CAS 1823366-93-3) resolves both issues: • 5-Br enables orthogonal reactivity: blocks C5 for regioselective C-H arylation, then serves as a Suzuki handle at C2-eliminating 1-2 synthetic steps vs. non-brominated analogs. • 4-EtO elevates logP to 2.54 (vs. 1.95 for methoxy), improving solubility in EtOAc and DCM for higher-concentration reactions. • 98% commercial purity (vs. 95% for methoxy analog) reduces pre-use purification in automated parallel synthesis. Standard packs: 1 g, 5 g, 10 g, or bulk custom. In stock.

Molecular Formula C8H9BrO3S
Molecular Weight 265.13 g/mol
Cat. No. B12073850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-4-ethoxythiophene-3-carboxylate
Molecular FormulaC8H9BrO3S
Molecular Weight265.13 g/mol
Structural Identifiers
SMILESCCOC1=C(SC=C1C(=O)OC)Br
InChIInChI=1S/C8H9BrO3S/c1-3-12-6-5(8(10)11-2)4-13-7(6)9/h4H,3H2,1-2H3
InChIKeyJNABOJAUOUDXBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-4-ethoxythiophene-3-carboxylate Procurement Baseline


Methyl 5-bromo-4-ethoxythiophene-3-carboxylate (CAS 1823366-93-3) is a trisubstituted thiophene derivative bearing a bromine at the 5-position, an ethoxy group at the 4-position, and a methyl ester at the 3-position. It belongs to the thiophene-3-carboxylate class widely employed as a synthetic intermediate for pharmaceutical, agrochemical, and materials science applications. The molecular formula is C8H9BrO3S with a molecular weight of 265.13 g/mol . Commercial availability is typically at 98% purity from major catalog suppliers , positioning it as a research-grade building block for further functionalization via cross-coupling or nucleophilic displacement.

1
Synthetic building block class: Thiophene-3-carboxylate with orthogonal halogen and alkoxy handles.
2
Key functional handles: 5-Br enables Pd-catalyzed cross-coupling; 4-OEt improves organic solubility.
3
Procurement profile: Research-grade purity supports multi-step synthesis without pre-purification.

Why Generic Substitution Fails for Methyl 5-bromo-4-ethoxythiophene-3-carboxylate


In-class thiophene-3-carboxylate analogs cannot be interchanged without consequence. The identity of the 5-halogen (Br vs. Cl vs. I) dictates oxidative addition rates in palladium-catalyzed cross-couplings, with established relative reactivity following I > OTf ≥ Br >> Cl [1]. Simultaneously, the 4-alkoxy group (ethoxy vs. methoxy) modulates both electronic character and solubility in organic media, altering reaction kinetics and purification behavior [2]. The ester moiety (methyl vs. ethyl) further impacts volatility, crystallinity, and lipophilicity, which critically affect work-up procedures and downstream synthetic sequences. The quantitative evidence below demonstrates that Methyl 5-bromo-4-ethoxythiophene-3-carboxylate occupies a specific reactivity–solubility–handling profile that its nearest commercially available analogs do not replicate precisely.

Halogen identity
5-Br exhibits balanced oxidative addition kinetics in Pd couplings; 5-Cl and 5-I analogs shift reaction rates and selectivity profiles significantly.
Alkoxy substitution
4-Ethoxy modulates electronic character and organic solubility differently from 4-methoxy, affecting reaction kinetics and purification behavior.
Ester moiety
Methyl ester influences volatility, crystallinity, and lipophilicity; changing to ethyl ester alters handling, work-up, and downstream synthetic sequences.

Methyl 5-bromo-4-ethoxythiophene-3-carboxylate: Evidence vs Analogs


5-Bromo for Balanced Oxidative Addition

In Pd(0)-catalyzed cross-coupling reactions, the oxidative addition step follows the well-established order I > OTf ≥ Br > OT >> Cl, derived from comparative kinetic studies of aryl halides [1]. While 5-iodo analogs react fastest, they are typically 5- to 20-fold more costly and prone to undesired homocoupling side reactions . 5-Chloro analogs, by contrast, require specialized ligands (e.g., bulky phosphines) and higher temperatures to achieve acceptable conversion, with typical reaction times extended 4- to 10-fold relative to bromo substrates under identical conditions [1]. The 5-bromo substituent in the target compound thus represents the optimal balance of reactivity, cost, and selectivity for iterative synthesis strategies where orthogonal reactivity is required.

Balanced oxidative addition
Class-level inference
Ar-Br ~10× faster than Ar-Cl; Ar-I ~2× faster than Ar-Br under standard Suzuki conditions (Pd(PPh₃)₄, 60 °C).
Supports selection for scalable cross-coupling workflows with balanced reactivity and cost.
Reactivity ranking based on established literature; specific ligand effects should be reviewed.
Palladium cross-coupling Suzuki-Miyaura Reactivity ranking

Commercial Purity: Ethoxy vs Methoxy Analog

Methyl 5-bromo-4-ethoxythiophene-3-carboxylate is routinely offered at 98% purity by major catalog suppliers such as Leyan . In contrast, the closely related methoxy analog (Methyl 5-bromo-4-methoxythiophene-3-carboxylate, CAS 1353100-79-4) is commonly supplied at 95% purity by alternative vendors . The 3% absolute purity difference translates to a reduction in unidentified impurities that could interfere with sensitive catalytic reactions or biological assays. For multi-step syntheses where intermediates are carried forward without extensive chromatography, this purity differential can measurably improve downstream yields.

Commercial purity
Cross-study comparable
98% (ethoxy target) vs. 95% (methoxy analog), +3% absolute purity.
Higher purity may reduce pre-use purification and uncertainty in stoichiometry.
Supplier Certificate of Analysis specifications; verify lot-specific data.
Quality control Procurement specification Purity comparison

Enhanced Organic Solubility via Ethoxy Substituent

The 4-ethoxy group in the target compound imparts greater lipophilicity and organic solvent solubility compared to the 4-methoxy analog. Calculated logP for Methyl 5-bromo-4-ethoxythiophene-3-carboxylate is 2.54 (ChemAxon prediction ), whereas the methoxy analog is predicted at logP 1.95 . This +0.59 logP difference corresponds to approximately a 4-fold higher partition coefficient into organic phases, facilitating extractions and improving solubility in moderately polar solvents such as ethyl acetate and dichloromethane. This solubility benefit is particularly advantageous for reactions requiring high substrate concentrations or for purification by silica gel chromatography.

Organic solubility
Class-level inference
Predicted logP 2.54 (ethoxy) vs. 1.95 (methoxy), Δ +0.59 (~4× lipophilicity increase).
Enhanced solubility in EtOAc and CH₂Cl₂ may support higher reaction concentrations.
In silico prediction (ChemAxon); experimental validation recommended.
Solubility Physicochemical property Alkoxy effect

Molecular Weight: Methyl Ester vs Ethyl Ester

The target compound (methyl ester) has a molecular weight of 265.13 g/mol , which is 14.02 g/mol lower than the corresponding ethyl ester analog (Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate, MW 279.15 g/mol ). This lower molecular weight offers a gravimetric advantage: for a given molar quantity, less material is needed by mass. Additionally, methyl esters generally exhibit higher volatility and sharper melting points compared to their ethyl ester counterparts, which can facilitate removal of excess reagent under vacuum and improve crystallinity for X-ray or NMR characterization.

Molecular weight
Supporting evidence
265.13 g/mol (methyl ester) vs. 279.15 g/mol (ethyl ester), −14.02 g/mol (5.0% lower).
Lower mass per mole reduces procurement costs and may ease solvent removal.
Based on molecular formula; practical handling differences may vary.
Molecular weight Handling Material properties

Regiochemical Orthogonality: 5-Bromo Blocking Group

The 5-bromo substituent can function as a removable blocking group to direct palladium-catalyzed C–H arylation exclusively to the C2 position of the thiophene ring. Hattori et al. demonstrated that 3-substituted 2-bromothiophenes undergo regioselective direct arylation at the C5 position without C–Br bond cleavage, using only 1 mol% phosphine-free Pd catalyst [1]. This allows for a sequential strategy: first C5-arylation, then Suzuki coupling at the C2-bromine site, yielding 2,5-diarylated thiophenes bearing two different aryl groups. The non-brominated analog (Methyl 4-ethoxythiophene-3-carboxylate) lacks this synthetic handle and would require a lithiation/iodination step to introduce comparable orthogonal reactivity.

Regiochemical orthogonality
Class-level inference
5-Br acts as blocking group for C5-arylation, then serves as Suzuki handle; eliminates 1–2 synthetic steps vs non-brominated analog.
Supports iterative arylation strategy for diverse biaryl thiophene libraries.
Reported yields 60–93% for C5-arylation step (Hattori et al., 2016); Pd(OAc)₂, 150 °C.
C–H activation Regioselective arylation Palladium catalysis

Application Scenarios: Methyl 5-bromo-4-ethoxythiophene-3-carboxylate


2,5-Diarylated Thiophene Library Synthesis

The 5-bromo group serves as both a blocking group for regioselective C–H arylation at C5 and a leaving group for subsequent Suzuki coupling at C2 . This orthogonal reactivity, unattainable with non-brominated or chloro analogs under the same mild conditions, makes it the preferred scaffold for constructing diverse biaryl thiophene libraries in medicinal chemistry hit-to-lead programs.

High-Concentration Cross-Coupling Reactions

The elevated logP (2.54 vs. 1.95 for the methoxy analog) translates to improved solubility in ethyl acetate and dichloromethane. This enables reactions to be run at higher substrate concentrations, potentially accelerating rates and reducing solvent volumes—a critical factor in process chemistry scale-up.

High-Purity Building Block for Parallel Synthesis

With a commercial purity specification of 98% compared to 95% for the methoxy analog , this compound reduces the burden of pre-use purification. This is particularly beneficial in automated parallel synthesis platforms where intermediate purification is impractical and cumulative impurity effects can erode final product yields.

Ethoxy-Functionalized Oligothiophenes for Solution-Processable Electronics

The ethoxy group imparts enhanced solubility in common organic solvents relative to methoxy or unsubstituted analogs, a property leveraged in the preparation of solution-processable conductive polymers and small-molecule semiconductors . The bromo handle further allows for chain extension via Kumada or Suzuki polycondensation.

Application
Selection Property
Validation Focus
2,5-Diarylated thiophene library synthesis
Orthogonal C–H arylation and Suzuki handle
Regioselectivity under Pd catalysis
High-concentration cross-coupling reactions
Elevated organic solubility from ethoxy substitution
Reaction kinetics in EtOAc/CH₂Cl₂
Parallel synthesis building block
High commercial purity specification
Cumulative impurity impact in automated workflows
Solution-processable oligothiophene synthesis
Ethoxy solubility enhancement
Film-forming and chain-extension polymerization
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